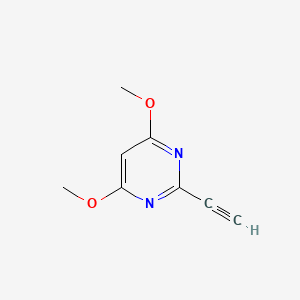

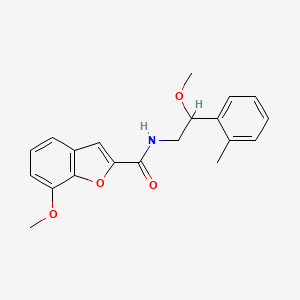

![molecular formula C16H18N4O4 B2610150 7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide CAS No. 2097861-67-9](/img/structure/B2610150.png)

7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole derivatives, such as the one you’re interested in, are a class of heterocyclic compounds. They have been studied for their potential biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of an appropriate precursor with a triazole ring . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives can vary depending on the specific compounds being synthesized .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques .Applications De Recherche Scientifique

Synthesis and Biological Activity

Research into compounds structurally related to 7-methoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide focuses on synthesizing novel molecules with potential therapeutic applications. For example, a study detailed the practical synthesis of an orally active CCR5 antagonist, showcasing methods that could be applied to similar compounds for developing new treatments for conditions like HIV (Ikemoto et al., 2005). Another study synthesized novel benzodifuranyl, triazines, and other heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antitumor Activity

The synthesis of imidazotetrazines, including compounds with structural similarities to the one , has been investigated for antitumor activities. One study highlights the synthesis and chemistry of a novel broad-spectrum antitumor agent, suggesting the potential for similar compounds to act as prodrugs for cancer treatment (Stevens et al., 1984).

Neuroprotective and Antioxidant Effects

A particular focus has been on evaluating the neuroprotective and antioxidant activities of benzofuran derivatives. For instance, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and tested for their neuroprotective and antioxidant activities, revealing significant protective effects against NMDA-induced excitotoxic neuronal cell damage, with implications for treating neurodegenerative diseases (Cho et al., 2015).

Antimicrobial and Antiviral Activities

Research into benzofuran derivatives also includes the exploration of their antimicrobial and antiviral potentials. For example, new benzofuran derivatives have been synthesized and tested in vitro for anti-HIV activities, underscoring the therapeutic potential of such compounds in infectious disease management (Mubarak et al., 2007).

Mécanisme D'action

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with a 1,2,4-triazole nucleus are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Similar compounds with a 1,2,4-triazole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also affect a variety of biochemical pathways and have downstream effects.

Result of Action

Similar compounds with a 1,2,4-triazole nucleus have been found to exhibit potent inhibitory activities against various cancer cell lines , suggesting that this compound may also have significant cellular effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-methoxy-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4/c1-22-13-4-2-3-12-9-14(24-15(12)13)16(21)18-5-7-23-8-6-20-11-17-10-19-20/h2-4,9-11H,5-8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQCKAKYKJOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCCOCCN3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

![4-(2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide](/img/structure/B2610072.png)

![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)

![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B2610088.png)